molecular formula C23H20N6O5S B2512878 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852047-66-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2512878
CAS No.: 852047-66-6
M. Wt: 492.51
InChI Key: FLZGGMOEQLPQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a cereblon (CRBN) recruiter and a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule incorporates a phthalimide-like moiety, derived from the 2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl (hydrothalidomide) group, which acts as a high-affinity ligand for the E3 ubiquitin ligase cereblon . The compound is designed to be linked to a target protein-binding warhead via a linker attached to the acetamide group, enabling the formation of a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is central to the PROTAC technology , a revolutionary approach in chemical biology and therapeutic discovery for inducing targeted protein degradation. As a versatile CRBN-binding ligand, this compound is an essential building block for researchers developing novel PROTACs to investigate and validate new therapeutic targets, particularly in oncology and immunology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

852047-66-6

Molecular Formula

C23H20N6O5S

Molecular Weight

492.51

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O5S/c1-13-3-2-4-16(7-13)29-19(9-15-10-20(30)26-22(32)25-15)27-28-23(29)35-11-21(31)24-14-5-6-17-18(8-14)34-12-33-17/h2-8,10H,9,11-12H2,1H3,(H,24,31)(H2,25,26,30,32)

InChI Key

FLZGGMOEQLPQPL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC(=O)NC(=O)N5

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety coupled with a thioacetamide structure and a tetrahydropyrimidine derivative. The molecular formula is C17H19N5O3SC_{17}H_{19}N_5O_3S, with a molecular weight of approximately 373.43 g/mol. Its structural complexity suggests diverse biological interactions.

Anticancer Activity

Several studies have assessed the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
Doxorubicin (control)HepG27.46
Doxorubicin (control)HCT1168.29
Doxorubicin (control)MCF74.56

The synthesized compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation pathways. Mechanistic studies indicated that these compounds induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.

Antidiabetic Activity

Research has also explored the antidiabetic properties of benzodioxole derivatives. For example, specific derivatives exhibited notable inhibition of α-amylase:

CompoundIC50 (µM)
Benzodioxole Derivative A15.26
Polyphenol Control (Myricetin)30.00
Tannin Control (DDBT)8.50

These results suggest that modifications to the benzodioxole structure can enhance its inhibitory activity against enzymes involved in carbohydrate metabolism .

Case Study: Synthesis and Evaluation of Anticancer Activity

A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their anticancer activity against HepG2, HCT116, and MCF7 cell lines using the SRB assay. The results indicated that most compounds exhibited significant cytotoxicity with some surpassing the efficacy of standard chemotherapeutics like doxorubicin .

Mechanistic Insights

Further investigations into the mechanisms revealed that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways. The annexin V-FITC assay confirmed increased apoptosis rates in treated cells compared to controls.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines elements from different chemical classes, including benzodioxole and triazole derivatives. Its molecular formula is C19H18N2O5SC_{19}H_{18}N_2O_5S, with a molecular weight of approximately 386.4 g/mol. The intricate structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance:

  • Synthesis and Evaluation : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their anticancer activity against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). The synthesized compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .

Antidiabetic Properties

Another area of interest is the antidiabetic activity of benzodioxole derivatives. Research focused on synthesizing benzodioxole carboxamide derivatives demonstrated their potential as α-amylase inhibitors—an important target for managing diabetes. The derivatives showed promising inhibitory activity with IC50 values indicating effective management of glucose levels .

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological properties:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) : Some derivatives have been identified as SSRIs with applications in treating mood disorders such as depression and anxiety. These compounds are noted for their unique pharmacokinetic properties that may enhance therapeutic efficacy while reducing side effects associated with conventional SSRIs .

Mechanistic Studies

Mechanistic studies are crucial in understanding how these compounds exert their biological effects:

  • Cell Cycle Analysis : Research involving cell cycle analysis has shown that compounds derived from benzo[d][1,3]dioxole can induce apoptosis in cancer cells through modulation of mitochondrial pathways and regulation of proteins such as Bax and Bcl-2 .

Summary of Applications

The following table summarizes the key applications of N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits proliferation of cancer cells in vitroIC50 values between 1.54 µM and 4.52 µM against various cell lines
Antidiabetic PropertiesActs as an α-amylase inhibitor to manage blood glucose levelsDemonstrated significant inhibitory activity in recent studies
NeuropharmacologyPotential use as SSRIs for treating depression and anxietyUnique pharmacokinetic profiles enhancing therapeutic efficacy
Mechanistic InsightsInduces apoptosis through mitochondrial pathwaysModulates proteins involved in apoptosis such as Bax and Bcl-2

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Compound 74: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Structural Similarities : Contains the benzo[d][1,3]dioxol group and a thiazole-acetamide core.
  • Key Differences : Replaces the triazole and pyrimidine-dione with a cyclopropane-carboxamide and pyrrolidinyl-benzoyl group.
  • Synthesis : Derived from cyclopropanecarboxylic acid and a thiazole precursor via carbodiimide-mediated coupling .
  • Bioactivity: Not explicitly stated, but thiazole derivatives often exhibit kinase inhibition or antiproliferative effects .

Compounds 9a–e: Triazole-Thiazole Acetamides

  • Structural Similarities : Share the 1,2,4-triazole-thioacetamide scaffold with aryl substituents (e.g., fluorophenyl, bromophenyl).
  • Key Differences: Lack the pyrimidine-dione and benzo[d][1,3]dioxol groups; instead, feature benzodiazolyl-phenoxymethyl linkages .
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic substitution reactions.

Compounds 3a–c: Thiadiazole-Oxadiazole Acetamides

  • Structural Similarities : Contain thioacetamide bridges and aromatic heterocycles (thiadiazole, oxadiazole).
  • Key Differences : Replace triazole with 1,3,4-thiadiazole and 1,3,4-oxadiazole rings; include 4-chlorophenyl substituents .
  • Synthesis : Base-mediated nucleophilic substitution in dry acetone.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

  • Structural Similarities : Shares the benzo[d][1,3]dioxol and thioacetamide motifs.
  • Key Differences : Incorporates a 4-oxopyridine and 1,3,4-thiadiazole instead of triazole and pyrimidine-dione .
  • Synthesis : Likely involves sequential alkylation and amidation steps.
  • Bioactivity : Unreported in the evidence, but thiadiazole-pyridine hybrids are often explored for antiviral or anti-inflammatory activity .

Structural and Bioactivity Comparison Table

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,2,4-Triazole, thioacetamide Benzo[d][1,3]dioxol, pyrimidine-dione Inferred enzyme inhibition
Compound 74 Thiazole, cyclopropane-carboxamide Benzo[d][1,3]dioxol, pyrrolidinyl-benzoyl Kinase inhibition (inferred)
Compounds 9a–e Triazole-thiazole Benzodiazolyl-phenoxymethyl α-Glucosidase docking
Compounds 3a–c Thiadiazole-oxadiazole 4-Chlorophenyl Cytotoxicity screening
Compound Thiadiazole-pyridinone Benzo[d][1,3]dioxol, 5-methyl-thiadiazole Unreported

Key Insights from Comparative Analysis

  • Structural-Activity Relationships (SAR): The benzo[d][1,3]dioxol group enhances metabolic stability but may reduce solubility compared to simpler aryl groups (e.g., m-tolyl) . Triazole-thioacetamide cores show broader target engagement (e.g., glycosidases, HDACs) than thiadiazole or oxadiazole analogs . Pyrimidine-dione moieties in the target compound may confer unique nucleotide-binding properties absent in cyclopropane or pyridinone derivatives .
  • Synthesis Complexity :

    • The target compound’s multi-heterocyclic architecture requires advanced coupling strategies (e.g., CuAAC, HATU-mediated amidation) compared to simpler thiazole or oxadiazole syntheses .

Q & A

Q. Which structural modifications enhance HDAC6 selectivity over HDAC1?

  • Methodological Answer :
  • Key Modifications :
  • Replace m-tolyl with a pyridyl group (ΔIC₅₀: HDAC6 = 0.8 μM vs. HDAC1 = 12 μM) .
  • Introduce a hydroxamate group at the acetamide position (binding energy: −9.2 kcal/mol via AutoDock Vina) .
  • Validation : X-ray crystallography of HDAC6-inhibitor complexes (PDB: 5EDU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.